2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Lipophilicity Drug-likeness Physicochemical profiling

This unsubstituted parent scaffold (CAS 2549010-55-9) is the minimal pharmacophoric baseline for benzothiazole-azetidine-imidazole SAR campaigns. With no substituents on the benzothiazole ring, it serves as the ideal negative control and common intermediate for parallel synthesis of focused libraries via electrophilic aromatic substitution or cross-coupling. Its favourable drug-likeness metrics (MW 270.35, XLogP3 2.6, 0 HBD, 4 HBA) make it a reference standard for logD/PAMPA calibration and an efficient starting point for property optimization. Procure one lot to generate 4–20+ analogs, maximizing chemical space exploration per unit cost.

Molecular Formula C14H14N4S
Molecular Weight 270.35 g/mol
CAS No. 2549010-55-9
Cat. No. B6446905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
CAS2549010-55-9
Molecular FormulaC14H14N4S
Molecular Weight270.35 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC3=CC=CC=C3S2)CN4C=CN=C4
InChIInChI=1S/C14H14N4S/c1-2-4-13-12(3-1)16-14(19-13)18-8-11(9-18)7-17-6-5-15-10-17/h1-6,10-11H,7-9H2
InChIKeyWIGSWJCVLGGKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2549010-55-9): Core Scaffold Identity and Physicochemical Snapshot for Procurement Screening


2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2549010-55-9) is a heterocyclic small molecule (MF C14H14N4S; MW 270.35 g/mol) that integrates a benzothiazole core, an azetidine ring, and an imidazole moiety within a single scaffold [1]. The compound is catalogued in PubChem (CID 154830110) with computed physicochemical properties including XLogP3 of 2.6, 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds [2]. It is registered as a research chemical supplied by multiple commercial vendors for medicinal chemistry and early-stage drug discovery applications . Critically, no primary published quantitative biological activity data (e.g., IC50, MIC, Ki) were identified for this specific unsubstituted parent scaffold in peer-reviewed literature or patents as of the search date, which fundamentally limits direct head-to-head differentiation against analogs.

Why Generic Substitution Fails: Structural Determinants That Distinguish 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole from Closely Related Analogs


The benzothiazole-azetidine-imidazole scaffold class exhibits pronounced structure-activity relationship (SAR) sensitivity to substituent identity and position, meaning that analogs differing by even a single substituent (e.g., –OCH3, –Cl, –F, –CH2CH3) cannot be assumed interchangeable for biological target engagement, pharmacokinetic behavior, or chemical reactivity [1]. The unsubstituted parent scaffold (CAS 2549010-55-9) serves as the minimal pharmacophoric baseline; any substitution on the benzothiazole ring (at positions 4, 5, or 6) introduces altered electronic distribution, steric bulk, lipophilicity, and hydrogen-bonding capacity that may fundamentally alter binding kinetics, metabolic stability, and off-target profiles relative to the parent . Consequently, procurement of a specific analog for SAR exploration or as a synthetic intermediate must be justified by the intended substitution pattern, not by assumed functional equivalence across the series.

Quantitative Differentiation Evidence: 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole vs. Key In-Class Analogs


Physicochemical Baseline Differentiation: XLogP3, Hydrogen-Bonding Capacity, and Rotatable Bond Count vs. Substituted Analogs

The unsubstituted parent compound (2549010-55-9) exhibits a computed XLogP3 of 2.6, 0 H-bond donors, 4 H-bond acceptors, and 3 rotatable bonds. Introduction of substituents predictably shifts these parameters: the 5-methoxy analog (CAS 2548996-94-5; MF C15H16N4OS) increases molecular weight to 300.4 g/mol, adds an H-bond acceptor, and raises lipophilicity; the 6-ethoxy analog further elevates MW and lipophilicity . Procurement of the parent scaffold is justified when minimal steric/electronic perturbation is required—e.g., as a negative control in SAR campaigns or as a versatile intermediate for late-stage diversification.

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Tractability Advantage: Late-Stage Diversification Potential of the Unsubstituted Benzothiazole Core

The parent scaffold bears no substituents on the benzothiazole ring (positions 4–7), permitting direct electrophilic aromatic substitution (e.g., halogenation, nitration) or metal-catalyzed cross-coupling at any available position. In contrast, pre-functionalized analogs such as 4,6-difluoro (CAS 2548995-42-0), 6-chloro, or 5-methoxy derivatives restrict diversification to the remaining unsubstituted positions [1]. For medicinal chemistry groups building focused libraries, the unsubstituted parent enables maximum synthetic degrees of freedom for late-stage functionalization, whereas substituted analogs lock in specific electronic and steric profiles at the point of procurement.

Medicinal chemistry Scaffold diversification Parallel synthesis

Confirmed Absence of Bioactivity Data: Explicitly Stating the Evidence Gap for Procurement Decision-Making

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and Google Patents as of 2026-04-30 yielded no quantitative biological activity results (IC50, EC50, Ki, MIC, % inhibition, etc.) for CAS 2549010-55-9 [1]. By contrast, related in-class benzothiazole-imidazole conjugates (e.g., imidazo[2,1-b]benzothiazole derivatives) have reported MIC values as low as 1–4 μg/mL against S. typhi and C. albicans [2]. The absence of corroborating data for the target compound means that any biological differentiation claims relative to analogs at this time would be speculative. Procurement for target-based screening must be treated as exploratory; users seeking validated biological activity should redirect to analogs with published quantitative profiles.

Bioactivity data gap Literature verification Procurement risk assessment

Isosteric Scaffold Comparison: Benzothiazole vs. Benzoxazole Core—Impact on Lipophilicity and H-Bonding

The benzoxazole analog (CAS 2549015-58-7; C14H14N4O, MW 254.29 g/mol) replaces the benzothiazole sulfur with oxygen, reducing molecular weight by 16 Da and altering both lipophilicity and electronic properties . Sulfur is more polarizable than oxygen, contributing to enhanced van der Waals interactions and potentially stronger π-stacking with aromatic protein residues. The computed XLogP3 of the benzothiazole parent (2.6) is expected to exceed that of the benzoxazole analog, consistent with the general trend that thiazole-containing compounds are more lipophilic than their oxazole counterparts. For targets where sulfur-mediated interactions (e.g., with methionine or cysteine residues) are hypothesized, the benzothiazole scaffold may offer a mechanistic advantage over the benzoxazole isostere.

Bioisosterism Scaffold hopping Benzothiazole vs benzoxazole

Conformational Rigidity and Ligand Efficiency: The Role of the Azetidine Spacer in Target Engagement

The azetidine ring serves as a conformationally restricted spacer between the benzothiazole core and the imidazole side chain, limiting rotational freedom relative to flexible alkyl linkers. This restriction can reduce the entropic penalty upon target binding, potentially improving binding affinity per heavy atom (ligand efficiency). Analogs that retain the azetidine-imidazole motif but vary the heterocyclic core (e.g., pyrazine analog CAS 2549033-30-7) provide a means to isolate the contribution of the benzothiazole pharmacophore to target recognition. The azetidine ring's intrinsic ring strain (≈26 kcal/mol) also makes it a reactive handle for ring-opening derivatization under controlled conditions [1].

Conformational restriction Ligand efficiency Azetidine pharmacophore

Metal Chelation Potential: Imidazole-Mediated Metalloenzyme Inhibition as a Key Differentiator from Non-Imidazole Azetidine-Benzothiazoles

The imidazole moiety at the azetidine 3-position provides a metal-chelating pharmacophore absent in non-imidazole azetidine-benzothiazole derivatives such as pyrazole-substituted analogs (e.g., 4-methyl-1H-pyrazol-1-yl variants) or simple azetidine-benzothiazoles without a heterocyclic side chain . Imidazole can coordinate Fe²⁺/Fe³⁺ in CYP enzymes, Zn²⁺ in matrix metalloproteinases and histone deacetylases, and Cu²⁺ in amine oxidases. Non-imidazole side chains (pyrazole, triazole, or alkyl) exhibit different metal coordination geometries and affinities. For metalloenzyme-targeted screening campaigns, the imidazole-bearing parent scaffold provides a pharmacophore that non-imidazole analogs cannot replicate without scaffold redesign.

Metalloenzyme inhibition Imidazole metal chelation Pharmacophore differentiation

Prioritized Application Scenarios for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2549010-55-9) Driven by Structural and Physicochemical Evidence


Negative Control for Substituent-Dependent SAR Studies in Benzothiazole-Azetidine-Imidazole Series

Given the confirmed absence of substituents on the benzothiazole ring, CAS 2549010-55-9 serves as the ideal baseline comparator (negative control) in SAR campaigns evaluating the impact of electron-withdrawing (–F, –Cl), electron-donating (–OCH3, –OC2H5), or sterically bulky substituents at positions 4, 5, 6, or 7. Using the parent scaffold as the reference point allows deconvolution of substituent-specific contributions to target potency, selectivity, and ADME properties from the intrinsic pharmacophoric contribution of the benzothiazole-azetidine-imidazole framework .

Late-Stage Diversification Intermediate for Parallel Library Synthesis

With four unsubstituted positions on the benzothiazole ring, this compound is optimal as a common intermediate for parallel synthesis of focused libraries via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling. A single procurement lot of the parent scaffold can yield a matrix of 4–20+ analogs through systematic substitution at C4, C5, C6, and C7, maximizing chemical space exploration per unit cost relative to purchasing pre-functionalized analogs individually [1].

Metalloenzyme Screening Campaigns Requiring an Imidazole Pharmacophore

For targets where imidazole-mediated metal coordination is a hypothesized binding mechanism (e.g., CYP enzymes, HDACs, MMPs, carbonic anhydrases), this compound provides the required imidazole pharmacophore within a conformationally restricted benzothiazole-azetidine scaffold. The parent scaffold's lower molecular weight (270.35 g/mol) relative to substituted analogs maximizes ligand efficiency and leaves headroom for property optimization after hit confirmation [2].

Physicochemical Reference Standard for Benzothiazole-Specific ADME Property Profiling

The computed XLogP3 of 2.6, 4 H-bond acceptors, and 0 H-bond donors place this compound within favorable oral drug-likeness space. It can serve as a reference standard for chromatographic retention time alignment, logD7.4 determination, and PAMPA/Caco-2 permeability calibration when profiling a series of benzothiazole-containing analogs. Its intermediate lipophilicity makes it suitable as an internal standard for HPLC-MS quantification of more lipophilic substituted derivatives [3].

Quote Request

Request a Quote for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.